2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide
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Overview
Description
2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide typically involves the reaction of 2,2-difluoroacetamide with 1,1,2,2-tetrafluoro-2-iodoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-ethoxy)acetamide
- 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-methoxy)acetamide
- 2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-chloroethoxy)acetamide
Uniqueness
2,2-Difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide is unique due to the presence of both fluorine and iodine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
98296-52-7 |
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Molecular Formula |
C4H2F6INO2 |
Molecular Weight |
336.96 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetamide |
InChI |
InChI=1S/C4H2F6INO2/c5-2(6,1(12)13)14-4(9,10)3(7,8)11/h(H2,12,13) |
InChI Key |
KMQXXRJUVPBBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(C(F)(F)I)(F)F)(F)F)N |
Origin of Product |
United States |
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